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molecular formula C7H11Cl2N3S B8312881 pyridin-2-ylmethyl carbamimidothioate;dihydrochloride

pyridin-2-ylmethyl carbamimidothioate;dihydrochloride

Cat. No. B8312881
M. Wt: 240.15 g/mol
InChI Key: ZMHNEMDQJWHVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04272534

Procedure details

2-(4-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 2-chloromethyl-4-methylpyridine hydrochloride (376 g) and thiourea (185 g) as the starting materials, 2-(4-methylpyrid-2-ylmethyl)isothiourea dihydrochloride (411 g), melting at 220° C., is obtained.
Name
2-(4-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[CH3:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([CH2:10][S:11][C:12](=[NH:14])[NH2:13])[CH:5]=1.Cl.Cl.N1C=CC=CC=1CSC(=N)N>>[ClH:1].[Cl:1][CH2:10][C:6]1[CH:5]=[C:4]([CH3:3])[CH:9]=[CH:8][N:7]=1.[NH2:13][C:12]([NH2:14])=[S:11].[ClH:1].[ClH:1].[CH3:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([CH2:10][S:11][C:12](=[NH:13])[NH2:14])[CH:5]=1 |f:0.1.2,3.4.5,6.7,9.10.11|

Inputs

Step One
Name
2-(4-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.CC1=CC(=NC=C1)CSC(N)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.N1=C(C=CC=C1)CSC(N)=N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCC1=NC=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 376 g
Name
Type
product
Smiles
NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 185 g
Name
Type
product
Smiles
Cl.Cl.CC1=CC(=NC=C1)CSC(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 411 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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